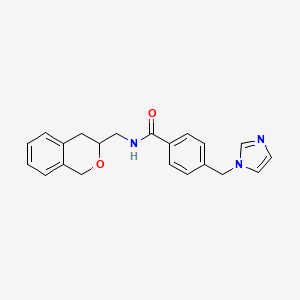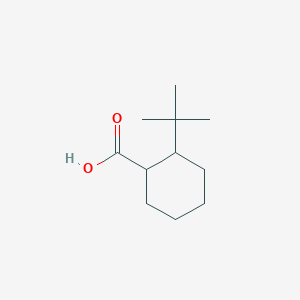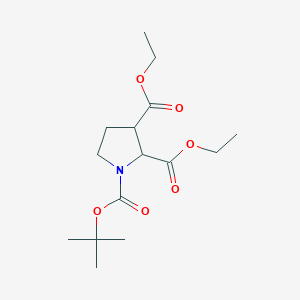
1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve multiple steps and strategies. For instance, the optimized large-scale synthesis of a pyrrolidine derivative used as an intermediate for nicotinic acetylcholine receptor agonists involves a one-pot process with transformations including debenzylation and ring hydrogenation . Another method includes the synthesis of pyrrolidine nitroxides from pyrroline oxides via addition reactions and subsequent hydrogenation . Continuous flow synthesis has also been employed for the preparation of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and bromoketones, showcasing the versatility of pyrrolidine synthesis methods .
Molecular Structure Analysis
The molecular structures of pyrrolidine derivatives are characterized by the presence of a five-membered ring containing nitrogen. The derivatives often contain various substituents that can influence their chemical properties and biological activities. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds . The molecular structure is often stabilized by intramolecular hydrogen bonds, as seen in some of the synthesized compounds .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, tert-butyl vinyl pyridine carboxylates can react with maleic anhydride to form Diels-Alder adducts, which can then undergo further transformations with electrophilic and nucleophilic reagents . Singlet oxygen reactions with pyrrole carboxylic acid esters can yield substituted pyrroles, which are useful intermediates in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and substituents. These properties include stability to reduction, resistance to bioreduction, and the presence of functional groups that can participate in further chemical reactions . The thermal properties and stability of these compounds can be analyzed using thermal analysis techniques, and their electronic properties can be studied through density functional theory (DFT) analyses .
Scientific Research Applications
Asymmetric Synthesis
1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate is used in asymmetric synthesis. For instance, its role in the enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines demonstrates its significance in creating chiral compounds. Such processes are crucial in synthesizing pharmaceuticals and other biologically active molecules with specific stereochemistry (Chung et al., 2005).
Crystal Structure Analysis
The compound has been utilized in the study of crystal structures. For example, it's been used in the synthesis and analysis of various pyrrolidine derivatives, which helps in understanding the structural aspects of similar compounds. Such studies are vital for drug design and material science (Weber et al., 1995).
Synthesis of Chiral Bipyrroles
The compound plays a role in the synthesis of chiral bipyrroles. This is exemplified by the synthesis of diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, indicating its usefulness in creating complex organic structures (Skowronek & Lightner, 2003).
Electron Spin Relaxation Studies
It is involved in the design and synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides, which are used in studying electron spin relaxation properties. This has implications in fields like molecular imaging and spin labeling in biological systems (Huang et al., 2016).
properties
IUPAC Name |
1-O-tert-butyl 2-O,3-O-diethyl pyrrolidine-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-9-16(11(10)13(18)21-7-2)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFVRUCRXPKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1C(=O)OCC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(4-Tert-butylphenyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2506861.png)
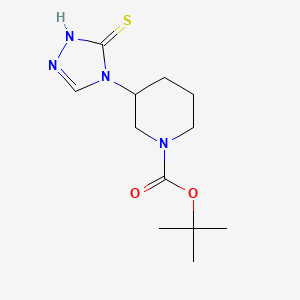
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)
![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)
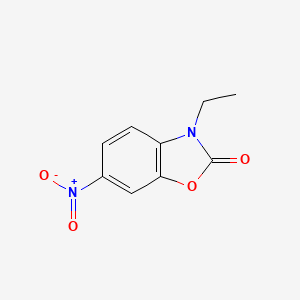

![Methyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506871.png)
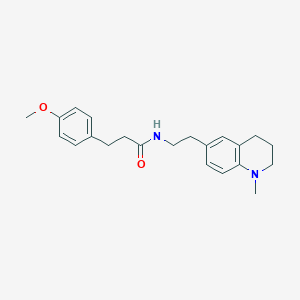
![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)


![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)
